5-(2-Ethoxyphenyl)-2-furaldehyde

Catalog No.
S12392453
CAS No.
853312-11-5
M.F
C13H12O3
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Ethoxyphenyl)-2-furaldehyde

CAS Number

853312-11-5

Product Name

5-(2-Ethoxyphenyl)-2-furaldehyde

IUPAC Name

5-(2-ethoxyphenyl)furan-2-carbaldehyde

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C13H12O3/c1-2-15-12-6-4-3-5-11(12)13-8-7-10(9-14)16-13/h3-9H,2H2,1H3

InChI Key

RFVPUMSXKRRFNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)C=O

5-(2-Ethoxyphenyl)-2-furaldehyde is an organic compound characterized by a furan ring substituted with an ethoxyphenyl group and an aldehyde functional group. Its molecular formula is C13H12O3C_{13}H_{12}O_3, and it has a molecular weight of 216.23 g/mol. The presence of the ethoxy group significantly influences its chemical reactivity and interactions with other molecules, making it a unique compound in organic synthesis and medicinal chemistry.

5-(2-Ethoxyphenyl)-2-furaldehyde is versatile in terms of chemical reactivity, undergoing various types of reactions:

  • Oxidation: The aldehyde group can be oxidized to form 5-(2-Ethoxyphenyl)-2-furancarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to 5-(2-Ethoxyphenyl)-2-furanmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethoxy group can be replaced with other functional groups through nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Nucleophiles like amines or thiols in the presence of a base.

Research indicates that 5-(2-Ethoxyphenyl)-2-furaldehyde exhibits potential biological activities, particularly antimicrobial and antifungal properties. The compound's mechanism of action may involve interactions with enzymes or receptors, potentially altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, which could lead to inhibition or activation of enzymatic functions. Additionally, the ethoxyphenyl group may enhance binding affinity for specific molecular targets .

The synthesis of 5-(2-Ethoxyphenyl)-2-furaldehyde typically involves a condensation reaction between 2-ethoxybenzaldehyde and furfural under acidic or basic conditions. Common methods include:

  • Acid-Catalyzed Condensation: Using hydrochloric acid as a catalyst.
  • Base-Catalyzed Condensation: Utilizing sodium hydroxide to facilitate the reaction.

In industrial settings, continuous flow reactors are employed to optimize reaction conditions, ensuring high yield and purity while promoting sustainability through the recycling of solvents and catalysts.

5-(2-Ethoxyphenyl)-2-furaldehyde has several applications across various fields:

  • Organic Synthesis: Acts as an intermediate in the production of more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential use in drug development due to its biological activities.
  • Material Science: Utilized in creating polymers and other materials with specific properties .

Studies on the interaction profile of 5-(2-Ethoxyphenyl)-2-furaldehyde suggest that it may interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its potential therapeutic applications, especially in medicinal chemistry where such compounds are often screened for biological efficacy.

Several compounds share structural features with 5-(2-Ethoxyphenyl)-2-furaldehyde, highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(2-Hydroxyphenyl)-2-furaldehydeHydroxy group instead of ethoxyAntimicrobial propertiesHydroxy group may alter solubility
5-(2-Methoxyphenyl)-2-furaldehydeMethoxy group instead of ethoxySimilar biological activitiesMethoxy group influences reactivity differently
5-(2-Chlorophenyl)-2-furaldehydeChloro group instead of ethoxyAntimicrobial propertiesChlorine may enhance electrophilicity

The presence of the ethoxy group in 5-(2-Ethoxyphenyl)-2-furaldehyde distinguishes it from these analogs by potentially influencing its reactivity and interactions with biological systems, making it a valuable candidate for further research in organic synthesis and medicinal chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

216.078644241 g/mol

Monoisotopic Mass

216.078644241 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types